

Application Notes and Protocols: Formulation of Methylidibromo Glutaronitrile in Cosmetic Preservatives

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Compound of Interest

Compound Name: 1,2-Dibromo-2,4-dicyanobutane

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Introduction

Methylidibromo glutaronitrile (MDBGN), chemically known as 2-bromo-2-(bromomethyl)pentanedinitrile, is a broad-spectrum antimicrobial agent historically used as a preservative in a variety of cosmetic and personal care products. Its primary function is to prevent the growth of bacteria, yeast, and molds, thereby protecting products from spoilage and microbial contamination during consumer use.[1][2] MDBGN was often formulated in combination with other preservatives, such as phenoxyethanol, a common example being the commercial blend Euxyl K 400.[3]

Despite its efficacy, the use of MDBGN has been significantly curtailed globally due to its classification as a potent skin sensitizer, leading to a high incidence of allergic contact dermatitis.[4] Consequently, MDBGN is banned for use in all cosmetic products in the European Union.[3][5] In the United States, its use is restricted to specific concentrations in rinse-off and leave-on products.[3]

These application notes provide a comprehensive overview of the formulation, mechanism of action, and relevant experimental protocols for the evaluation of MDBGN for research and development purposes.

Chemical and Physical Properties

MDBGN is an off-white to tan crystalline powder with the following properties:

Property	Value
Chemical Name	2-bromo-2-(bromomethyl)pentanedinitrile
Synonyms	1,2-Dibromo-2,4-dicyanobutane, MDBGN
CAS Number	35691-65-7
Molecular Formula	C ₆ H ₆ Br ₂ N ₂
Melting Point	50-53°C
Water Solubility	0.212 g/100mL at 20°C
Solubility	Soluble in acetone, benzene, chloroform, ethanol, methanol

Mechanism of Action

Antimicrobial Action

MDBGN functions by preventing or retarding microbial growth, thus protecting cosmetic products from spoilage.[2] While the precise molecular mechanism is not extensively detailed in the provided search results, as a bromine-containing compound, its antimicrobial activity is likely due to its ability to act as an electrophile, reacting with nucleophilic functional groups (e.g., sulfhydryl groups in cysteine residues) in microbial proteins and enzymes. This interaction can disrupt essential metabolic pathways and cellular functions, leading to the inhibition of growth and eventual cell death.

Skin Sensitization

MDBGN is a well-documented skin sensitizer. The mechanism of MDBGN-induced allergic contact dermatitis follows the general pathway for small chemical allergens (haptens).

- Haptenation: MDBGN, being a small, reactive molecule, penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming hapten-protein conjugates.[6]

- **Dendritic Cell Activation:** These conjugates are recognized as foreign by antigen-presenting cells in the skin, primarily Langerhans cells and dermal dendritic cells.[6][7] This recognition triggers the activation and maturation of these dendritic cells.
- **T-Cell Priming and Activation:** The activated dendritic cells migrate to the draining lymph nodes, where they present the haptenated peptide epitopes to naïve T-cells.[6][8] This leads to the clonal expansion of hapten-specific effector and memory T-cells, completing the sensitization phase.[6][9]
- **Elicitation Phase:** Upon re-exposure to MDBGN, the now-sensitized memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of exposure, resulting in the clinical manifestation of allergic contact dermatitis.[4][8]

A key cellular signaling pathway implicated in the response to skin sensitizers is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[10][11] Electrophilic sensitizers can modify cysteine residues on Keap1, disrupting its inhibition of Nrf2.[12] This allows Nrf2 to translocate to the nucleus and activate ARE-dependent genes, which are involved in cellular defense against oxidative and electrophilic stress.[10][12]

Data Presentation: Formulation and Efficacy

Table 1: Regulatory and Recommended Use Concentrations of MDBGN

Region/Product Type	Maximum Permitted Concentration (% w/w)	Reference
European Union (EU)	Banned in all cosmetic products	[3] [5]
United States (USA) - Leave-on Products	0.025%	[3]
United States (USA) - Rinse-off Products	0.06%	[3]
Historical EU Use (Rinse-off only, post-2005)	0.1%	[5]

Table 2: Antimicrobial Efficacy Data (Illustrative)

Specific Minimum Inhibitory Concentration (MIC) data for MDBGN against common cosmetic-contaminating microorganisms was not available in the provided search results. The following table is illustrative of the type of data required for preservative efficacy evaluation.

Microorganism	Strain (ATCC)	MDBGN MIC (µg/mL)
Pseudomonas aeruginosa	9027	Data not available
Staphylococcus aureus	6538	Data not available
Candida albicans	10231	Data not available
Aspergillus brasiliensis	16404	Data not available

Experimental Protocols

Protocol for Quantification of MDBGN in a Cosmetic Cream using GC-MS

This protocol is adapted from a method for the determination of MDBGN in skin care products. [\[13\]](#)

Objective: To accurately quantify the concentration of MDBGN in a complex cosmetic matrix like a cream or lotion.

Materials:

- Gas Chromatograph with Mass Spectrometric detector (GC-MS)
- Volumetric flasks (15 mL)
- Vortex mixer
- Centrifuge
- Automatic rotatory extractor
- Acetonitrile (ACN)
- MDBGN analytical standard
- Internal Standard (IS) stock solution (e.g., a stable compound with similar chromatographic behavior not present in the sample)
- Deionized water

Procedure:

- Sample Preparation:
 - Accurately weigh 1 g of the cosmetic cream into a 15 mL volumetric flask.
 - Add a known volume (e.g., 200 μ L) of the IS stock solution.
 - Add 10 mL of acetonitrile.
 - Vigorously shake the mixture for 30 seconds using a vortex mixer.
 - Extract in an automatic rotatory extractor for 5 minutes.
 - Centrifuge the mixture at approximately 6700 x g for 5 minutes to separate the phases.

- GC-MS Analysis:
 - Transfer the supernatant (acetonitrile layer) to a GC vial.
 - Inject 1 μ L of the extract into the GC-MS system.
 - GC Conditions (Example):
 - Injector Temperature: 220°C (optimized to prevent thermal degradation while ensuring volatilization)[13]
 - Injection Mode: Split
 - Carrier Gas: Helium
 - Column: Fused silica capillary column suitable for semi-volatile compounds.
 - Oven Program: A temperature gradient program should be developed to ensure separation of MDBGN from matrix components.
 - MS Conditions (Example):
 - Ionization Mode: Electron Impact (EI)
 - Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic MDBGN fragment ions.
- Quantification:
 - Prepare a calibration curve using MDBGN analytical standards of known concentrations containing the same amount of IS.
 - Calculate the concentration of MDBGN in the sample by comparing the peak area ratio of MDBGN to the IS with the calibration curve. The reported limit of detection (LOD) and limit of quantification (LOQ) for a similar method were 10 μ g/g and 50 μ g/g, respectively.[13]

Protocol for Preservative Efficacy Testing (Challenge Test)

This protocol is based on general principles of cosmetic challenge testing, such as those outlined in USP <51> and ISO 11930.

Objective: To evaluate the effectiveness of MDBGN in a cosmetic formulation against microbial challenge over time.

Materials:

- Cosmetic product formulation containing a known concentration of MDBGN.
- Control formulation (without MDBGN).
- Standardized microbial cultures (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 9027, *Candida albicans* ATCC 10231, *Aspergillus brasiliensis* ATCC 16404).
- Sterile containers.
- Neutralizing broth (to inactivate the preservative during plating).
- Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Incubators.

Procedure:

- Inoculation:
 - Portion the cosmetic product into individual sterile containers for each test microorganism.
 - Inoculate each container with a standardized suspension of one of the test organisms to achieve a final concentration of approximately 10^5 to 10^6 colony-forming units (CFU) per gram of product.
 - Thoroughly mix the inoculum into the product.

- Incubation and Sampling:
 - Store the inoculated containers at a controlled temperature (e.g., 20-25°C) for 28 days.
 - At specified intervals (e.g., Day 0, Day 7, Day 14, and Day 28), remove an aliquot (e.g., 1 g) from each container.
- Microbial Enumeration:
 - Serially dilute the sampled product in neutralizing broth.
 - Plate the dilutions onto the appropriate agar medium.
 - Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).
 - Count the number of viable microorganisms (CFU) on the plates.
- Evaluation:
 - Calculate the log reduction in microbial count from the initial inoculum level at each time point.
 - Compare the results against acceptance criteria (e.g., for bacteria, a ≥ 3 -log reduction within 14 days and no increase thereafter; for fungi, no increase from the initial count).

Protocol for In Vivo Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of a chemical.^[13]

Objective: To determine the dose-response relationship of MDBGN-induced lymphocyte proliferation in the draining lymph nodes of mice.

Materials:

- CBA/J mice (female, 8-12 weeks old).

- MDBGN of known purity.
- Vehicle (e.g., acetone:olive oil 4:1 v/v).
- Positive control (e.g., Hexyl Cinnamic Aldehyde).
- Negative control (vehicle only).
- ^3H -methyl thymidine (radiolabel).
- Scintillation counter.

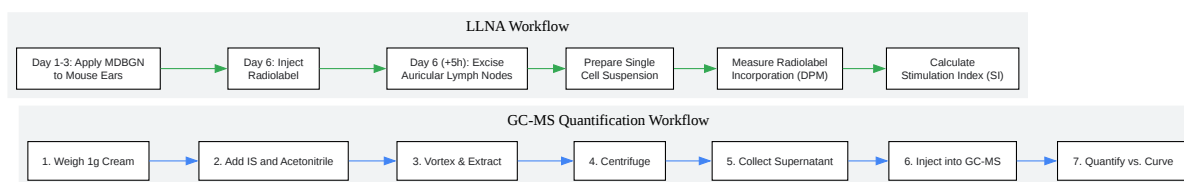
Procedure:

- Animal Dosing:
 - Use a minimum of four animals per dose group.
 - Prepare at least three concentrations of MDBGN in the chosen vehicle, plus a vehicle-only control and a positive control group.
 - On days 1, 2, and 3, apply 25 μL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice.
- Lymphocyte Proliferation Measurement:
 - On day 6, inject all mice intravenously with ^3H -methyl thymidine.
 - Five hours after injection, humanely euthanize the mice.
 - Excise the auricular lymph nodes from each ear.
 - Prepare a single-cell suspension of the lymph node cells.
 - Precipitate the DNA and measure the incorporation of ^3H -methyl thymidine using a β -scintillation counter. Results are expressed as disintegrations per minute (dpm) per mouse.
- Data Analysis:

- Calculate the Stimulation Index (SI) for each dose group by dividing the mean dpm per mouse in the test group by the mean dpm per mouse in the vehicle control group.
- A substance is classified as a sensitizer if the SI is ≥ 3 .
- The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the potency of the sensitizer.

Visualizations

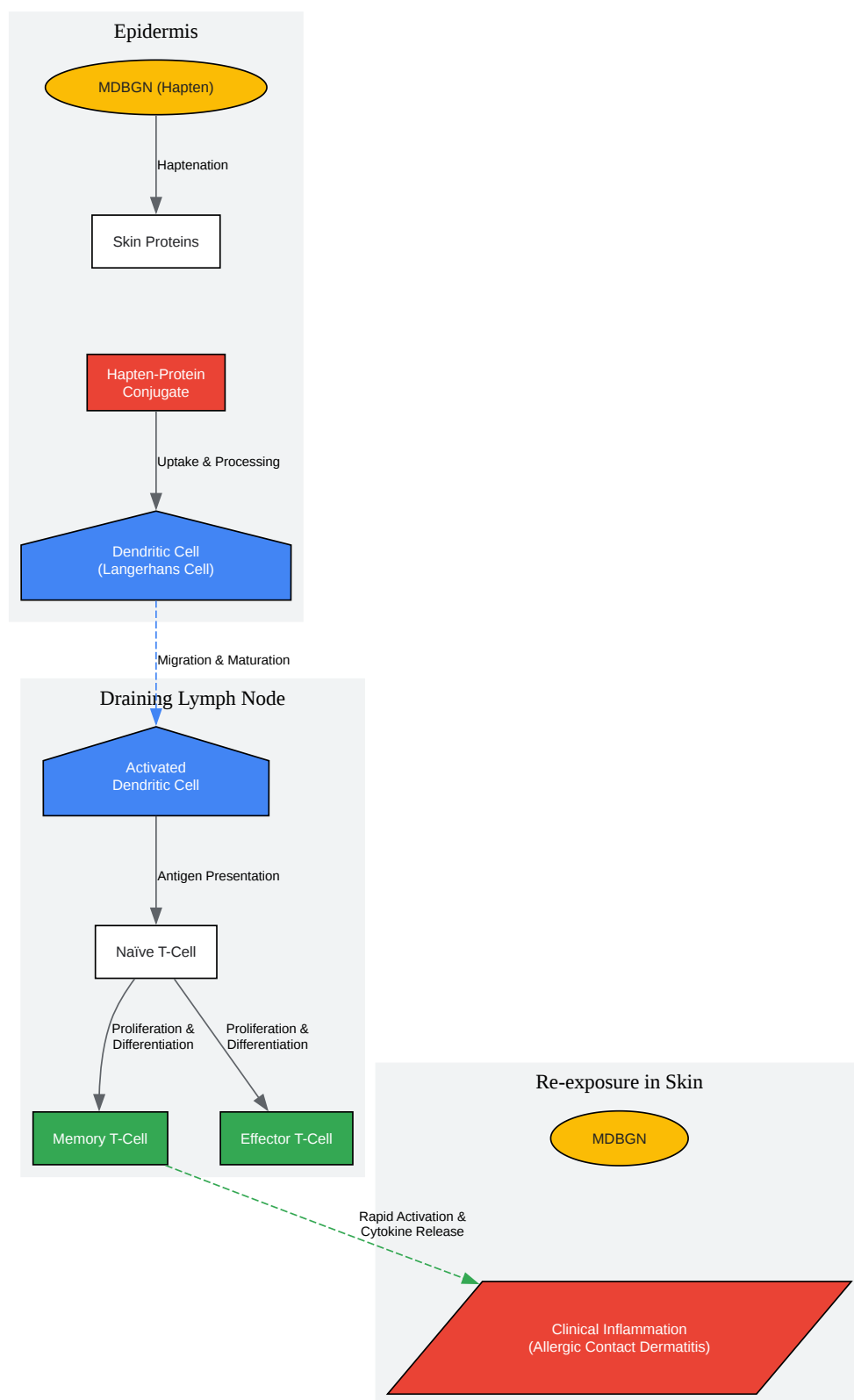
Experimental Workflow Diagrams



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Caption: High-level workflows for GC-MS quantification and the Murine Local Lymph Node Assay (LLNA).

Signaling Pathway for MDBGN-Induced Allergic Contact Dermatitis



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Caption: Key events in the sensitization and elicitation phases of MDBGN-induced contact dermatitis.

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